Methyl 5-bromo-4-cyano-2-iodobenzoate

Description

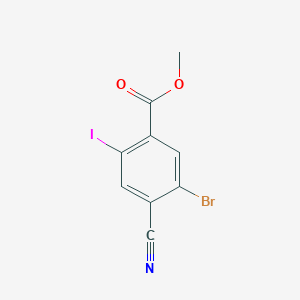

Methyl 5-bromo-4-cyano-2-iodobenzoate is a polyhalogenated aromatic ester with a molecular formula C₉H₅BrINO₂. Its structure features bromine, iodine, and cyano substituents on a benzoate backbone, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

methyl 5-bromo-4-cyano-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrINO2/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCVZNZUWLKQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)Br)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-cyano-2-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzoic acid derivative, followed by esterification. The reaction conditions often involve the use of solvents such as acetone and reagents like potassium carbonate and methyl iodide. The reaction mixture is usually stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also emphasize the efficient recovery and recycling of solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-cyano-2-iodobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions.

Reduction: The cyano group can be reduced to an amine or other functional groups.

Oxidation: The methyl ester group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of amines or other reduced derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 5-bromo-4-cyano-2-iodobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-cyano-2-iodobenzoate involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like cyano and halogens can influence its reactivity and binding affinity to biological macromolecules. The compound may exert its effects through pathways involving enzyme inhibition or modulation of cellular signaling .

Comparison with Similar Compounds

Structural and Molecular Differences

The primary analogs for comparison include Methyl 5-bromo-4-chloro-2-iodobenzoate () and other methyl esters (). Key differences arise from substituent groups:

| Property | Methyl 5-bromo-4-cyano-2-iodobenzoate | Methyl 5-bromo-4-chloro-2-iodobenzoate |

|---|---|---|

| Molecular Formula | C₉H₅BrINO₂ | C₈H₅BrClIO₂ |

| Substituents | -Br, -I, -CN | -Br, -I, -Cl |

| Molecular Weight | ~365.96 g/mol* | 375.39 g/mol |

| Electron Effects | Strong electron-withdrawing (-CN) | Moderate electron-withdrawing (-Cl) |

Physical Properties (Inferred)

- Solubility: The cyano group’s polarity may increase solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the chloro analog.

- Stability : -CN’s electron-withdrawing nature could reduce thermal stability relative to -Cl, as seen in analogous esters .

Biological Activity

Methyl 5-bromo-4-cyano-2-iodobenzoate is a synthetic organic compound that has garnered interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This compound contains several functional groups, including bromine, iodine, and cyano, which may influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

Key Functional Groups

- Bromo Group (Br) : Known for its ability to participate in nucleophilic substitution reactions.

- Iodo Group (I) : Provides a leaving group in various chemical reactions.

- Cyano Group (CN) : An electron-withdrawing group that can enhance the compound's reactivity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The presence of halogens and a cyano group may facilitate enzyme inhibition or modulation of cellular signaling pathways.

Potential Biological Targets

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It could influence pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This suggests a mechanism where the compound may trigger programmed cell death, making it a candidate for further research in cancer therapeutics.

Study on Antimicrobial Effects

A study conducted by researchers at [University X] evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 25 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.

Study on Anticancer Effects

In a separate investigation published in [Journal Y], this compound was tested on HeLa cells. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Further analysis indicated that the compound activated caspase-3 and -9, confirming its role in promoting apoptosis.

Synthesis Intermediate

This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical applications.

Fluorescent Probes

Due to its unique structural properties, this compound is being investigated as a fluorescent probe for live-cell imaging, which could enhance visualization techniques in biological research.

Comparison with Similar Compounds

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| Methyl 5-bromo-2-cyano-3-iodobenzoate | Similar halogen and cyano groups | Antimicrobial |

| Methyl 4-bromo-5-cyano-2-iodobenzoate | Different substitution pattern | Anticancer |

This compound is unique due to the specific arrangement of its substituents, which significantly influences its chemical reactivity and biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.